Ipatasertib dihydrochloride is a potent inhibitor of the Protein Kinase B (PKB), also known as Akt, which plays a critical role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. Overexpression of Akt is commonly associated with several human tumors, making it a significant target for cancer therapy. The compound is classified as a small molecule pharmaceutical agent and is primarily investigated for its potential in treating various cancers, particularly those characterized by aberrant Akt signaling.
The synthesis of Ipatasertib dihydrochloride involves several complex steps that utilize advanced chemical techniques. A notable method is the convergent synthesis approach, which includes ten steps and produces eight isolated intermediates. This process employs various chemical reactions such as halogenation, coupling reactions, and distillation to achieve the final product.
Ipatasertib dihydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 377.89 g/mol.
The synthesis of Ipatasertib dihydrochloride involves several key chemical reactions:
Ipatasertib exerts its pharmacological effects by specifically inhibiting the Akt signaling pathway. By blocking Akt activity, it disrupts downstream signaling that promotes tumor cell survival and proliferation.
Ipatasertib dihydrochloride is primarily used in scientific research focused on cancer therapy. Its applications include:
Ipatasertib dihydrochloride (GDC-0068; RG-7440) is a stereochemically defined small molecule with the chemical name (2S)-2-(4-Chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one dihydrochloride and CAS number 1396257-94-5 [6] [7]. Its molecular formula is C₂₄H₃₄Cl₃N₅O₂ (MW: 530.92 g/mol), featuring three chiral centers with absolute configurations (2S,5R,7R) [6] [8]. The structure integrates:
Table 1: Molecular Attributes of Ipatasertib Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₄Cl₃N₅O₂ |
Molecular Weight | 530.92 g/mol |
Chiral Centers | (2S,5R,7R) |
CAS Number (dihydrochloride) | 1396257-94-5 |
CAS Number (free base) | 1001264-89-6 |
SMILES (Canonical) | ClC1=CC=C(C@@HC(N2CCN(C3=C(C@HC[C@H]4O)C4=NC=N3)CC2)=O)C=C1.Cl.Cl |
Ipatasertib dihydrochloride is a light-yellow solid with high solubility in aqueous and organic solvents: ≥41 mg/mL (77.22 mM) in water and 100 mg/mL (188.35 mM) in DMSO [1] [6] [7]. Its stability profile necessitates stringent storage conditions:
Table 2: Physicochemical and Stability Profile
Parameter | Value | Method/Condition |
---|---|---|
Solubility (Water) | ≥41 mg/mL (77.22 mM) | Equilibrium solubility (25°C) |
Solubility (DMSO) | 100 mg/mL (188.35 mM) | Kinetic solubility assay |
cLogP | 3.1 | Computational prediction |
TPSA | 81.59 Ų | RDKit calculation |
Stability | >3 years | –20°C, anhydrous |
Elemental Analysis | C,54.30; H,6.46; Cl,20.03; N,13.19; O,6.03 | Theoretical |
The synthesis of ipatasertib dihydrochloride, first disclosed in WO2008006040, employs a convergent strategy coupling three advanced intermediates [5] [8]:
Ipatasertib’s global patent estate is dominated by Genentech/Roche, with core composition-of-matter patents expiring ~2027–2030 [5] [8]:
Table 3: Key Patents and Clinical Development Milestones
Patent/Application | Focus | Status/Date | Assignee |
---|---|---|---|
WO2008006040 | Compound and methods of use | Granted (2008) | Genentech |
US9402845 | Dihydrochloride salt | Granted (2016) | Genentech |
US20190076411 | Solid dispersion formulations | Pending | Hoffmann-La Roche |
US20220062201 | Use in PTEN-loss cancers | Granted (2023) | Genentech |
NCT03337724 | Phase III (TNBC) | Completed (2024) | Roche |
The synthesis and characterization data support ipatasertib dihydrochloride as a highly selective, stereospecific Akt inhibitor with optimized physicochemical properties for preclinical and clinical applications. Its robust intellectual property portfolio underscores its therapeutic and commercial significance in oncology [1] [5] [8].
Table 4: Alternative Names for Ipatasertib Dihydrochloride
Synonym | Identifier Type |
---|---|
GDC-0068 | Code name |
RG-7440 | Code name |
Ipatasertib dihydrochloride | Systematic name |
GDC-0068 dihydrochloride | Salt form |
HY-15186A | Supplier catalog |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0